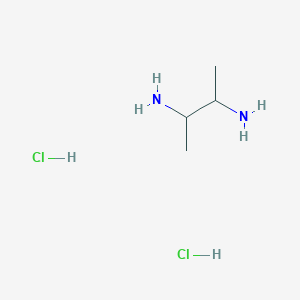

Butane-2,3-diamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

butane-2,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGFKFNFTYLWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55536-62-4 | |

| Record name | butane-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Butane 2,3 Diamine Dihydrochloride and Its Stereoisomers

Stereoselective Synthesis Strategies for Enantiopure Butane-2,3-diamine (B3053815)

The synthesis of enantiopure butane-2,3-diamine is a key objective for its use as a chiral ligand or building block. Various strategies have been developed to control the stereochemical outcome of the synthesis, broadly categorized into asymmetric reduction of prochiral precursors and hydrogenation approaches.

Asymmetric Reduction of Prochiral Precursors

A prominent strategy for obtaining chiral diamines involves the asymmetric reduction of prochiral diketones or diimines. For butane-2,3-diamine, a common prochiral precursor is butane-2,3-dione (also known as biacetyl) or its corresponding diimine derivatives.

One established method involves the reduction of dimethylglyoxime (B607122), a derivative of butane-2,3-dione, using a powerful reducing agent such as lithium aluminium hydride. wikipedia.org While this method effectively produces the diamine, controlling the stereoselectivity to favor a specific enantiomer requires the use of chiral reducing agents or catalysts. The general principle of enantioselective ketone reduction involves the use of chiral catalysts that create a chiral environment around the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. dtic.mil This concept can be extended to the reduction of diketones and diimines.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of prochiral ketones and could be adapted for the reduction of butane-2,3-dione. cortecnet.comarkat-usa.org The catalyst, being chiral, facilitates the delivery of a hydride from a reducing agent like borane (B79455) to one face of the carbonyl group over the other, resulting in a high enantiomeric excess of the desired chiral diol, which can then be converted to the diamine.

| Prochiral Precursor | Reduction Method | Product Stereoisomers | Reference |

| Dimethylglyoxime | Lithium Aluminium Hydride | Mixture of stereoisomers | wikipedia.org |

| Butane-2,3-dione | Asymmetric Reduction (e.g., CBS) | Enantioenriched diols (precursors to diamines) | cortecnet.comarkat-usa.org |

Enzymatic and Catalytic Hydrogenation Approaches

Enzymatic and catalytic hydrogenation methods offer green and highly selective alternatives for the synthesis of enantiopure compounds. These methods often operate under mild conditions and can provide high enantiomeric excesses.

Enzymatic Approaches:

Biocatalysis, particularly using enzymes like dehydrogenases, has shown great potential in the asymmetric reduction of ketones. For instance, various microorganisms and their isolated enzymes are capable of reducing dicarbonyl compounds with high stereoselectivity. While specific examples for the direct enzymatic amination of butane-2,3-dione to the diamine are not prevalent, the enzymatic reduction of butane-2,3-dione to the corresponding chiral butanediols is well-documented. These chiral diols can then serve as precursors for the synthesis of the enantiopure diamines. For example, strains of Pichia jadinii have been used for the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with excellent stereoselectivity, demonstrating the power of biocatalysis in creating chiral centers. arkat-usa.orgresearchgate.net Similar enzymatic systems could be explored for the stereoselective reduction of butane-2,3-dione.

Catalytic Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. wikipedia.org Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral ligands, are highly effective in the hydrogenation of imines and enamines to produce chiral amines with high enantioselectivity. wikipedia.orgwikipedia.org For the synthesis of butane-2,3-diamine, a potential route involves the catalytic hydrogenation of the diimine of butane-2,3-dione. The choice of the metal center and the chiral ligand is critical in determining the stereochemical outcome of the reaction. For example, ruthenium complexes with chiral diamine ligands have been shown to be highly effective for the asymmetric transfer hydrogenation of ketimines. libretexts.org

| Approach | Catalyst/Enzyme | Substrate | Product | Key Features | Reference |

| Enzymatic Reduction | Dehydrogenases (e.g., from Pichia jadinii) | Butane-2,3-dione | Chiral Butanediols | High stereoselectivity, mild conditions | arkat-usa.orgresearchgate.net |

| Catalytic Hydrogenation | Ru, Rh, Ir complexes with chiral ligands | Butane-2,3-dione diimine | Enantiopure Butane-2,3-diamine | High efficiency and enantioselectivity | wikipedia.orgwikipedia.orglibretexts.org |

Diastereomeric Resolution Techniques for Butane-2,3-diamine Dihydrochloride (B599025)

When a synthesis yields a mixture of stereoisomers, resolution techniques are employed to separate them. For butane-2,3-diamine, which has both enantiomeric and diastereomeric forms, these techniques are essential for obtaining the pure stereoisomers.

Fractional Crystallization of Hydrochloride Salts

A straightforward and effective method for separating the diastereomers of butane-2,3-diamine is the fractional crystallization of their dihydrochloride salts. wikipedia.org The meso and the racemic (d,l) diastereomers of butane-2,3-diamine form dihydrochloride salts with different solubilities in a given solvent. This difference in solubility allows for their separation by carefully controlling the crystallization conditions. By dissolving the mixture of diastereomeric dihydrochlorides in a suitable solvent and allowing it to cool slowly, the less soluble diastereomer will crystallize out first, leaving the more soluble one in the mother liquor. This process can be repeated to achieve a high degree of purity for each diastereomer.

Application of Chiral Resolving Agents

To separate the enantiomers of the racemic d,l-butane-2,3-diamine, chiral resolving agents are used. These agents are enantiomerically pure compounds that react with the racemic mixture to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization.

For basic compounds like butane-2,3-diamine, chiral acids are commonly employed as resolving agents. Tartaric acid is a well-known and effective resolving agent for this purpose. wikipedia.org The reaction of racemic butane-2,3-diamine with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: ((2R,3R)-butane-2,3-diammonium L-tartrate) and ((2S,3S)-butane-2,3-diammonium L-tartrate). These diastereomeric salts can then be separated by fractional crystallization. Once separated, the pure enantiomers of butane-2,3-diamine can be recovered by treating the diastereomeric salts with a base to remove the tartaric acid.

Other chiral acids that are commonly used for the resolution of amines include mandelic acid and camphorsulfonic acid. wikipedia.orglibretexts.org

| Technique | Principle | Application to Butane-2,3-diamine | Reference |

| Fractional Crystallization | Difference in solubility of diastereomeric salts | Separation of meso and d,l-butane-2,3-diamine dihydrochlorides | wikipedia.org |

| Chiral Resolving Agents | Formation of separable diastereomeric salts | Resolution of (R,R)- and (S,S)-enantiomers using tartaric acid | wikipedia.orglibretexts.org |

Preparation of Isotopically Labeled Butane-2,3-diamine Dihydrochloride Analogs

Isotopically labeled compounds are valuable tools in various scientific disciplines, including in mechanistic studies of chemical reactions and as internal standards in analytical chemistry. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.

A potential starting point for the synthesis of ¹³C-labeled butane-2,3-diamine is ¹³C-labeled butane-2,3-dione. For instance, 2,3-Butanedione-1,4-¹³C₂ is a commercially available compound that could be converted to the corresponding ¹³C-labeled butane-2,3-diamine through the synthetic routes described earlier, such as reduction of its diimine. cortecnet.com

General strategies for isotopic labeling often involve the use of labeled starting materials or reagents. For deuterium labeling, methods such as late-stage direct hydrogen isotopic exchange (HIE) using heavy water (D₂O) in the presence of a catalyst can be employed. x-chemrx.com Flow chemistry techniques can enhance the efficiency and control of such labeling reactions. x-chemrx.com The synthesis of isotopically labeled diamines, such as 1,4-butanediamine-d₄, has been reported, and similar synthetic strategies could be adapted for butane-2,3-diamine. dtic.mil For example, the reduction of a deuterated precursor with a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) would introduce deuterium atoms into the final molecule. Once the isotopically labeled diamine is synthesized, it can be converted to its stable dihydrochloride salt by treatment with hydrochloric acid.

Deuterium Incorporation Methodologies

The selective incorporation of deuterium into organic molecules is of significant interest for applications ranging from mechanistic studies to improving the pharmacokinetic profiles of active pharmaceutical ingredients. nih.gov For chiral amines like butane-2,3-diamine, methods that achieve high levels of deuterium incorporation while preserving stereochemical integrity are paramount.

Several strategies exist for the synthesis of deuterated amines:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This is an atom-economical approach where C-H bonds are directly replaced with C-D bonds. nih.gov Using heavy water (D₂O) as an inexpensive and readily available deuterium source, transition metal catalysts can facilitate H/D exchange. rsc.org For primary amines, ruthenium-based catalysts have been shown to selectively deuterate the α-carbon with high efficiency (70-99% incorporation) and, crucially, with complete retention of stereochemistry for α-chiral amines. nih.gov Other systems, such as palladium on carbon (Pd/C) with aluminum and D₂O, also provide an effective and environmentally benign method for deuterating various substrates, including amines. nih.govsemanticscholar.org The choice of catalyst is critical; for instance, ruthenium catalysts show a high propensity for exchanging hydrons on methylene (B1212753) (α-carbon) and methyl groups, while surprisingly leaving N-H bonds largely unexchanged. acs.org

Reduction of Precursors with Deuterated Reagents: A classic and effective method involves the reduction of nitrogen-containing functional groups using deuterated reducing agents. The reduction of nitriles, imines, and amides with reagents like lithium aluminum deuteride (LiAlD₄) can provide access to deuterated amines. rsc.orgepj-conferences.org Similarly, the reductive deuteration of oximes using samarium(II) iodide (SmI₂) and D₂O is a general method for synthesizing α-deuterated primary amines with excellent deuterium incorporation (>95%). acs.org While effective, these methods often require the synthesis of a suitable precursor and can involve expensive, pyrophoric, or commercially variable reagents like LiAlD₄. rsc.orgacs.org

Divergent Synthesis from Ynamides: A versatile and metal-free approach allows for the selective deuteration of amines at either the α or β positions, or both. nih.govrsc.org This method uses readily available ynamides, which, upon treatment with a combination of triflic acid (TfOH) or deuterated triflic acid (TfOD) and triethylsilane or deuterated triethylsilane (Et₃SiD), can be converted into a range of amines with high levels of deuterium incorporation (82-93%). rsc.org By choosing the appropriate combination of deuterated or non-deuterated reagents, this divergent method provides precise control over the location of the deuterium labels. rsc.org

These methodologies offer a toolkit for producing specifically deuterated isotopologues of butane-2,3-diamine, which are invaluable for mechanistic probes and metabolic studies.

Characterization of Isotopic Purity and Distribution

Accurately determining the isotopic purity and the specific sites of deuterium incorporation is crucial for the application of labeled compounds. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for comprehensive characterization. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the specific location of the deuterium atoms.

¹H NMR: In ¹H NMR, the disappearance or reduction in the integration of a signal corresponding to a specific proton indicates that it has been replaced by deuterium. nih.gov

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making signal assignment straightforward. sigmaaldrich.com It is particularly useful for analyzing highly enriched compounds where residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com

¹³C NMR: Coupled with proton and deuterium decoupling techniques, ¹³C NMR can also confirm the positions of deuterium labels. iaea.org

Combining these methods provides a robust evaluation of both the degree and the regioselectivity of deuterium incorporation. rsc.org

Table 1: Example Data for Isotopic Purity Characterization

| Compound | Analytical Method | Measured Isotopic Purity (%) | Reference |

|---|---|---|---|

| Tamsulosin-d₄ | LC-ESI-HR-MS | 99.5 | rsc.org |

| Oxybutynin-d₅ | LC-ESI-HR-MS | 98.8 | rsc.org |

| Propafenone-d₇ | LC-ESI-HR-MS | 96.5 | rsc.org |

| Benzofuranone derivative (BEN-d₂) | LC-ESI-HR-MS | 94.7 | rsc.org |

Continuous Flow Synthesis and Process Optimization for Butane-2,3-diamine Derivatives

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a flask, has emerged as a powerful technology for organic synthesis. numberanalytics.com Its advantages over traditional batch processing include superior heat and mass transfer, enhanced safety, and improved scalability and consistency. beilstein-journals.org These features are particularly beneficial for the synthesis of chiral compounds like butane-2,3-diamine derivatives, where precise control over reaction conditions is essential for achieving high stereoselectivity. thieme.denih.gov

Microreactor Design and Reaction Control

The core of a flow chemistry setup is the reactor, which is often a microreactor—a device with channels of sub-millimeter dimensions. numberanalytics.com The design of these microreactors is critical for optimizing reaction performance. numberanalytics.com

Materials: Microreactors are constructed from various materials, including glass, silicon, metals (like stainless steel), and polymers. The choice depends on factors like chemical compatibility, thermal conductivity, and optical transparency for in-line analysis. numberanalytics.comcore.ac.uk

Channel Geometry: The dimensions and shape of the microchannels influence mixing efficiency and heat transfer. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that is often difficult to achieve in large batch reactors. mdpi.comresearchgate.net

Reaction Control: In a flow system, reaction parameters are precisely managed. Syringe or HPLC pumps deliver reagents at controlled flow rates, which, along with the reactor volume, dictates the residence time. mit.edu Temperature, pressure, and concentration can be tightly regulated to maximize yield and selectivity, which is crucial for stereoselective syntheses. numberanalytics.comnumberanalytics.com The ability to safely handle hazardous reagents or operate at high temperatures and pressures opens up new process windows that are inaccessible in batch synthesis. chimia.ch

In-line Purification and Scalability Considerations

A key advantage of flow chemistry is the ability to integrate multiple synthetic and purification steps into a single, continuous process, often called a "telescoped" synthesis. beilstein-journals.org

In-line Purification: To avoid isolating intermediates, purification can be performed within the flow path. Common techniques include the use of packed columns containing scavenger resins , which selectively bind to and remove excess reagents or byproducts. beilstein-journals.orgnih.gov Continuous liquid-liquid extraction is another powerful method, where the product stream is mixed with an immiscible solvent to wash away impurities, followed by separation using membrane-based separators. beilstein-journals.org This integration of purification steps minimizes manual handling and can lead to a final product of high purity directly from the reactor system. beilstein-journals.org

Scalability: Scaling up a reaction in traditional batch chemistry often requires extensive re-optimization. In flow chemistry, increasing production capacity is typically achieved through two main strategies:

Sizing-up: Increasing the dimensions of the reactor channel. However, this can negatively impact the favorable heat and mass transfer properties. researchgate.net

Numbering-up (or Scaling-out): This is the preferred method, where multiple microreactors are operated in parallel. researchgate.netresearchgate.net This approach increases throughput while maintaining the optimal reaction conditions and performance established on the laboratory scale. researchgate.netrsc.org A flow distributor is used to ensure uniform flow of reagents to each parallel reactor. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to gradients | Excellent due to high surface-area-to-volume ratio | numberanalytics.com |

| Safety | Higher risk with exotherms or hazardous materials | Inherently safer due to small reaction volumes | chimia.ch |

| Scalability | Requires re-optimization, challenging | Straightforward via "numbering-up" | researchgate.netresearchgate.net |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, residence time | numberanalytics.com |

| Integration | Difficult to telescope multiple steps | Amenable to in-line purification and multi-step synthesis | beilstein-journals.org |

Novel Synthetic Routes to Substituted Butane-2,3-diamine Derivatives

Modern organic synthesis seeks modular and stereoselective methods to access complex molecules with diverse substitution patterns. For chiral diamines, new strategies are moving beyond classical methods to provide more flexible and efficient access to a wider range of derivatives.

One powerful approach is the modular synthesis of bis-α-chiral amines . nih.gov This strategy allows for the construction of amines with two adjacent stereocenters, like those in substituted butane-2,3-diamines, in a controlled, stepwise manner. A notable example uses tert-butanesulfinamide (tBS) as a chiral auxiliary. nih.govresearchgate.net This method involves the sequential formation of the two C-N bonds, where the chirality is first induced by the tBS group in one step and then transferred in a subsequent step to create the second stereocenter. nih.gov This allows for the selective production of all possible stereoisomers of a given diamine derivative by simply choosing the appropriate enantiomer of the chiral auxiliary and the order of reagent addition. nih.gov

Furthermore, the development of novel biocatalysts, such as engineered imine reductases (IREDs), offers new avenues for synthesizing chiral amines. nih.govacs.org Photoenzymatic catalysis, which combines light-driven processes with the high selectivity of enzymes, can be harnessed to perform transformations that are challenging for traditional chemical catalysts, providing modular access to complex chiral amines under mild conditions. nih.govresearchgate.net These advanced methods provide powerful tools for creating libraries of substituted butane-2,3-diamine derivatives for applications in drug discovery and materials science.

Coordination Chemistry of Butane 2,3 Diamine As a Ligand

Chelation Behavior and Bidentate Coordination Modes

The chelation is a key feature of this ligand, contributing to the thermodynamic stability of its metal complexes, a phenomenon known as the chelate effect. The stereoisomers of butane-2,3-diamine (B3053815) can adopt different conformations upon chelation, which in turn dictates the stereochemistry of the coordination sphere. For instance, the relative orientation of the methyl groups can favor specific ring conformations and influence the placement of other ligands around the metal center.

Formation and Characterization of Transition Metal Complexes

The formation of transition metal complexes with butane-2,3-diamine has been extensively studied. These complexes are typically synthesized by reacting a metal salt with the diamine ligand in a suitable solvent. sysrevpharm.org The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (UV-Vis, IR), and magnetic susceptibility measurements.

Butane-2,3-diamine forms complexes with a range of divalent metal ions. Potentiometric and calorimetric studies have been conducted to determine the formation constants and enthalpy changes for the complexation of meso- and (±)-butane-2,3-diamine with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pb(II). rsc.org These studies provide quantitative insights into the stability of these complexes in solution. For example, spectroscopic analysis has confirmed the existence of square-planar bis-complexes with Ni(II), particularly with the meso isomer of the ligand. rsc.org The interaction with copper(II) is also of interest, with studies exploring the formation of both mono- and bis-complexes.

The coordination environment around the metal ion is influenced by both the ligand and the metal's electronic configuration. For instance, Ni(II) complexes with butane-2,3-diamine can exhibit both square-planar and octahedral geometries, often in equilibrium. rsc.org

The stereochemistry of the butane-2,3-diamine ligand plays a crucial role in determining the geometry of the resulting metal complex. The different spatial arrangements of the methyl groups in the meso and chiral isomers lead to distinct steric constraints upon coordination.

For instance, studies on Ni(II) complexes have shown that the meso-isomer of butane-2,3-diamine has a greater tendency to form square-planar bis-complexes compared to the racemic mixture. rsc.org In contrast, Zn(II) is more inclined to form tetrahedral bis-complexes with both isomers. rsc.org The structure of a dibromo[cis-endo-N,N'-di(4-methylbenzylidene)-meso-2,3-butanediamine]nickel(II) complex has been determined to be tetrahedrally coordinated, showcasing the influence of both the diamine backbone and N-substituents on the final geometry. acs.org The stereochemistry of the ligand can also influence the potential for forming different isomeric forms of the complex itself, such as in the case of [Pt(bn)₂]²⁺, where multiple stereoisomers are possible. askfilo.comaskfilo.com

The thermodynamic stability of metal complexes with butane-2,3-diamine has been investigated through potentiometric titrations and calorimetry. rsc.org These studies provide data on the stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of complex formation. The stability of these complexes is generally high due to the chelate effect.

Below is a table summarizing the formation constants for 1:1 complexes of various divalent metal ions with meso- and (±)-butane-2,3-diamine.

| Metal Ion | Ligand Isomer | log K₁ |

| Mn(II) | meso | 2.65 |

| Mn(II) | (±) | 2.82 |

| Co(II) | meso | 4.88 |

| Co(II) | (±) | 5.25 |

| Ni(II) | meso | 6.45 |

| Ni(II) | (±) | 6.82 |

| Cu(II) | meso | 9.47 |

| Cu(II) | (±) | 9.92 |

| Zn(II) | meso | 5.09 |

| Zn(II) | (±) | 5.43 |

| Pb(II) | meso | 5.37 |

| Pb(II) | (±) | 5.60 |

| Data from a potentiometric study at 25 °C and an ionic strength of 0.10 mol dm⁻³ (K[NO₃]). rsc.org |

Kinetic studies, which examine the rates of complex formation and dissociation, are also crucial for understanding the dynamic behavior of these systems. rsc.orgmdpi.comnih.gov The kinetic lability or inertness of a complex is important for its potential applications.

Design Principles for Butane-2,3-diamine-based Ligands with Tunable Properties

The butane-2,3-diamine scaffold serves as a foundation for the design of more complex ligands with tailored properties. By modifying the amine groups or the carbon backbone, new ligands can be synthesized for specific applications in areas such as catalysis, materials science, and molecular recognition.

Design principles often focus on:

Introducing functional groups: Attaching other donor groups to the nitrogen atoms can increase the denticity of the ligand, leading to more stable complexes.

Modifying steric bulk: Altering the substituents on the carbon backbone can be used to control the coordination geometry and create specific chiral pockets around the metal center.

Incorporating rigid backbones: Integrating the diamine into a more rigid cyclic structure can pre-organize the donor atoms for metal binding, enhancing selectivity.

These design strategies allow for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the reactivity and selectivity of the resulting metal complex.

Stereochemical Control in Metal-Butane-2,3-diamine Complexes

The inherent chirality of the (R,R)- and (S,S)-isomers of butane-2,3-diamine makes them valuable ligands for asymmetric synthesis and catalysis. By using an enantiomerically pure ligand, it is possible to induce chirality in the resulting metal complex. This stereochemical control is a powerful tool for creating catalysts that can selectively produce one enantiomer of a chiral product.

The principle of stereochemical control relies on the transfer of stereochemical information from the chiral ligand to the coordination sphere of the metal. The fixed conformation of the chelate ring and the specific orientation of the methyl groups create a chiral environment that can discriminate between different substrate approaches in a catalytic reaction. This has been a key concept in the development of catalysts for a variety of organic transformations.

Applications in Catalysis and Asymmetric Transformations

Role as a Chiral Auxiliary in Enantioselective Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While Butane-2,3-diamine (B3053815) is more commonly employed as a chiral ligand or organocatalyst, its fundamental structure is illustrative of the principles of chiral auxiliaries. In this role, a chiral diamine would react with a prochiral substrate to form a new compound where the diamine's inherent chirality influences the approach of reagents, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary is cleaved from the product. The effectiveness of such an auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reactive center.

Development of Chiral Catalysts Incorporating Butane-2,3-diamine Moieties

The C2-symmetric backbone of chiral (R,R)- or (S,S)-butane-2,3-diamine is a privileged structure for the development of a wide array of chiral catalysts and ligands. wikipedia.org The separation of the racemic mixture into its pure enantiomers, often achieved through fractional crystallization of their tartrate salts, is a critical step for their use in asymmetric synthesis. wikipedia.org The resulting enantiopure diamines are precursors to more complex catalysts.

These diamines can be incorporated into larger molecular frameworks to create bifunctional catalysts. For instance, they can be used to construct catalysts that possess both a Lewis basic site (the amine) and a Brønsted acidic site (e.g., a thiourea (B124793) or sulfonamide group attached to the diamine scaffold). This dual activation mode allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, often leading to high efficiency and stereoselectivity. mdpi.com

The development of biomimetic catalysts that balance green chemistry principles with broad applicability is an active area of research. chemrxiv.orgresearchgate.net Chiral diamines are central to this effort, with research demonstrating that ligands derived from them can be highly effective for asymmetric reactions in environmentally benign solvents like water, producing products in excellent yields and with high enantiomeric ratios. chemrxiv.orgresearchgate.net

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Chiral diamines and their derivatives are frequently used as catalysts or ligands in these transformations. organic-chemistry.org

In organocatalysis, secondary amines derived from chiral diamines can react with carbonyl compounds to form chiral enamines or iminium ions. These intermediates then react with various nucleophiles or electrophiles, with the chiral catalyst directing the stereochemical outcome. For example, chiral tertiary amines have been successfully employed in enantioselective [4+2] cycloaddition reactions to construct complex heterocyclic structures with high enantiomeric excess (ee). nih.gov

The table below summarizes representative results for asymmetric C-C bond-forming reactions catalyzed by systems based on chiral diamines.

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Yield (%) | Enantiomeric Ratio (er) / ee (%) |

| Addition to N-sulfonyl ketimines | Chiral Diamine Ligand L3 | Arylboronic acid, N-sulfonyl ketimine | Chiral Sulfonamide | 90 | 96:4 er |

| [4+2] Cyclization | Chiral Tertiary Amine | 3-Aroylcoumarin, Benzyl 2,3-butadienoate | Dihydrocoumarin-fused dihydropyranone | up to 97 | up to 90% ee |

This table presents data from reactions using advanced chiral diamine systems to illustrate the potential of such scaffolds in asymmetric C-C bond formation. researchgate.netnih.gov

Ligand Design for Enhanced Selectivity and Reactivity in Metal-Catalyzed Processes

Butane-2,3-diamine serves as a foundational chelating ligand in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.org In metal-catalyzed asymmetric reactions, the design of the ligand bound to the metal center is paramount for achieving high selectivity and reactivity. The butane-2,3-diamine framework offers a versatile platform for ligand design.

Modifications to the basic diamine structure can have a profound impact on the catalyst's performance. Key strategies include:

Steric Tuning: Introducing bulky substituents on or near the nitrogen atoms can create a more defined and sterically hindered chiral pocket around the metal center, enhancing facial discrimination of the substrate.

Electronic Tuning: Altering the electronic properties of the ligand, for instance by introducing electron-withdrawing or electron-donating groups on a phenyl ring attached to the diamine, can modulate the Lewis acidity of the metal center. This, in turn, affects the catalyst's activity and selectivity.

Backbone Rigidity: Incorporating the diamine into a more rigid cyclic or bicyclic structure can reduce conformational flexibility. chemrxiv.org This pre-organization of the ligand can lead to a more ordered transition state, often resulting in higher enantioselectivity.

The use of diamine ligands has been particularly impactful in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the substrate scope for forming C-N and C-O bonds. nih.gov By forming a complex with the copper catalyst, the diamine ligand facilitates the catalytic cycle, leading to efficient formation of the desired product. While simple diamines like N,N'-dimethylethylenediamine are often used, the principles apply directly to chiral variants like butane-2,3-diamine for asymmetric transformations.

The table below shows examples of how different diamine-based ligands influence the outcome of metal-catalyzed reactions.

| Metal | Ligand Type | Reaction Type | Key Outcome |

| Copper | Diamine Ligands | Goldberg Reaction (Amide Arylation) | Enabled catalytic amount of copper under mild conditions. nih.gov |

| Copper | Diamine Ligands | Vinylation of NH Heterocycles | Favorable outcomes for C-N bond formation. nih.gov |

| Palladium | Phosphinooxazoline (derived from amino alcohols, related concept) | Asymmetric Arylation of N-sulfonyl ketimines | High performance and enantioselectivity. researchgate.net |

This table highlights the crucial role of diamine and related ligands in enhancing modern metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Butane 2,3 Diamine Dihydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of butane-2,3-diamine (B3053815) and its derivatives, particularly for distinguishing between its stereoisomers (racemic vs. meso). acs.org The symmetry and chemical environment of the protons and carbons in each isomer give rise to distinct NMR spectra.

In a study of a Schiff base ligand synthesized from 2,3-diaminobutane and isatin (B1672199), ¹H-NMR and ¹³C-NMR spectroscopy were used for characterization. orientjchem.orgresearchgate.net The spectra, recorded in DMSO-d₆, provided key chemical shift information for the butane-2,3-diamine moiety within the larger derivative structure. orientjchem.orgresearchgate.netresearchgate.net The methyl (CH₃) protons appeared as a doublet, while the methine (N-C-H) protons presented as a multiplet. researchgate.net The carbon atoms of the diamine backbone were also clearly resolved. researchgate.net

Detailed Research Findings:

¹H-NMR: For a Schiff base derivative, the protons on the diaminobutane moiety were assigned as follows: a doublet signal for the C-CH₃ protons appeared at δ(1.369, 1.397) ppm, and a multiplet peak for the N-C-H protons was observed in the range of δ(3.450-3.569) ppm. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum for the same derivative showed signals for the diaminobutane carbons at δ(64) ppm and δ(20) ppm, assigned to the methine and methyl carbons, respectively. researchgate.net

Stereochemical Analysis: NMR is particularly powerful for analyzing mixtures of meso and racemic (d,l) 2,3-diaminobutane. acs.org The subtle differences in the magnetic environments of the methyl and methine protons in the diastereomers allow for their quantitative analysis in a mixture, which is critical for stereoselective synthesis and mechanistic studies. acs.org For instance, in paramagnetic nickel(II) complexes, the configuration and conformation of meso- and rac-2,3-butanediamine ligands can be studied in detail. acs.org

Table 1: Representative NMR Chemical Shifts (δ) for a Butane-2,3-diamine Derivative

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|---|

| ¹H | C-CH₃ | 1.369, 1.397 | Doublet | DMSO-d₆ | researchgate.net |

| ¹H | N-C-H | 3.450 - 3.569 | Multiplet | DMSO-d₆ | researchgate.net |

| ¹³C | C-CH₃ | 20 | Singlet | DMSO-d₆ | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in butane-2,3-diamine dihydrochloride (B599025) and the nature of hydrogen bonding interactions. The vibrational modes of N-H, C-H, C-N, and C-C bonds, as well as the ammonium (B1175870) (NH₃⁺) group in the dihydrochloride salt, give rise to characteristic absorption and scattering bands.

The FT-IR spectrum of a Schiff base derivative of 2,3-diaminobutane has been reported, confirming the formation of the new compound and its subsequent coordination to metal ions. orientjchem.org In metal complexes, new bands in the far-infrared region (e.g., 482-472 cm⁻¹ and 457-439 cm⁻¹) are indicative of M-N bond formation. researchgate.net For the dihydrochloride salt, strong and broad absorptions are expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations within the protonated amine (NH₃⁺) groups, which are extensively involved in hydrogen bonding with the chloride counter-ions.

Detailed Research Findings:

FT-IR Data: The FT-IR spectrum (KBr) of a (2S,3S)-1,4-Bis(2-naphthylmethoxy)-2,3-diaminobutane derivative showed characteristic bands for N-H stretching (3367, 3292 cm⁻¹, weak), C-H stretching (3049, 2899, 2855 cm⁻¹), and various fingerprint region absorptions corresponding to bending and skeletal vibrations. beilstein-journals.org

Hydrogen Bonding: The presence of strong, broad bands in the N-H stretching region of the FT-IR spectrum for the dihydrochloride salt is direct evidence of significant hydrogen bonding. These interactions play a crucial role in the solid-state packing and thermal stability of the compound. In complexes, shifts in the N-H vibrational frequencies upon coordination provide information on the strength of the metal-ligand bond and changes in the hydrogen bonding network.

Table 2: Selected FT-IR Peaks for a Butane-2,3-diamine Derivative

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3367, 3292 | N-H Stretch | Weak | beilstein-journals.org |

| 3049 | Aromatic C-H Stretch | Weak | beilstein-journals.org |

| 2899, 2855 | Aliphatic C-H Stretch | Medium | beilstein-journals.org |

| 1600 | C=C Stretch (aromatic) | Weak | beilstein-journals.org |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of butane-2,3-diamine dihydrochloride and for studying the fragmentation patterns of its derivatives. The molecular weight of the parent compound, 2,3-diaminobutane, is 88.15 g/mol . nih.gov Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate gas-phase ions for analysis.

The fragmentation of aliphatic diamines is heavily influenced by the nitrogen atoms. Alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant pathway, leading to the formation of stable iminium ions.

Detailed Research Findings:

Molecular Ion Peak: In a study of a Schiff base ligand derived from the condensation of isatin with 2,3-diaminobutane, the mass spectrum showed a molecular ion peak (M⁺) at m/z = 346.7, corresponding to the molecular formula C₂₀H₁₈N₄O₂. orientjchem.orgresearchgate.net

Fragmentation Pattern: The fragmentation of the diamine moiety typically proceeds through the loss of small neutral molecules or radicals. For the parent 2,3-diaminobutane, a key fragmentation would involve the cleavage between C2 and C3, or the loss of an amino group or methyl radical. The resulting fragment ions provide a fingerprint that confirms the structure of the original molecule. The mass spectrum of the aforementioned Schiff base ligand was analyzed to identify various fragment ions, confirming the proposed structure. researchgate.net

Table 3: Mass Spectrometry Data for a Butane-2,3-diamine Derivative

| Compound | Molecular Formula | Ionization Method | Observed m/z (Molecular Ion) | Reference |

|---|

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry in the solid state. This technique is the gold standard for determining the three-dimensional arrangement of atoms and the nature of intermolecular interactions like hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided sources, studies on its derivatives offer significant insight into its solid-state behavior.

Detailed Research Findings:

Co-crystallization of Stereoisomers: In a remarkable case, three stereoisomers (the RR and SS enantiomers, and the meso form) of a bulky derivative, N²,N³-bis[2,6-bis(propan-2-yl)phenyl]butane-2,3-diamine, were found to co-crystallize in the centrosymmetric space group P2₁/c. science.govscience.govresearchgate.net This rare phenomenon highlights the subtle interplay of forces that govern crystal packing.

Table 4: Crystallographic Data for Butane-2,3-diamine Derivatives

| Compound/Derivative | Formula | Crystal System | Space Group | Key Feature(s) | Reference(s) |

|---|---|---|---|---|---|

| N²,N³-bis[2,6-bis(propan-2-yl)phenyl]butane-2,3-diamine | C₂₈H₄₄N₂ | Monoclinic | P2₁/c | Co-crystallization of RR, SS, and meso stereoisomers | science.govscience.govresearchgate.net |

Electron Absorption Spectroscopy for Charge Transfer Complex Investigations

Electron absorption spectroscopy (UV-Visible) is used to study electronic transitions within a molecule. For this compound, which lacks extensive chromophores, absorptions are expected only in the far UV region. However, its derivatives and complexes can exhibit significant absorptions in the UV-Visible range, particularly those involving charge-transfer (CT) phenomena.

Butane-2,3-diamine, as an electron-donating species (Lewis base), can form charge-transfer complexes with suitable electron acceptors (Lewis acids). The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components. nih.govlibretexts.org

Detailed Research Findings:

Metal-Ligand Charge Transfer: Transition metal complexes of 2,3-diaminobutane and its derivatives show intense bands in their UV-Vis spectra. orientjchem.org For example, the electronic spectra of cobalt(III) complexes with butane-2,3-diamine have been studied to understand the d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net A copper(II) complex with a Schiff base of 2,3-diaminobutane exhibited a broad band assigned to the ²E₉→²T₂₉ transition, indicative of a distorted octahedral geometry. orientjchem.org

Formation of Charge Transfer Complexes: The ability of aliphatic diamines to act as electron donors is fundamental to forming CT complexes. nih.gov Mechanistic studies on other amine systems have shown that irradiation of an ion-pair charge-transfer complex between an iminium ion and a thiolate can promote intra-complex electron transfer, which is a key step in certain photochemical reactions. cam.ac.uk The energy and intensity of the CT band are sensitive to the ionization potential of the donor (the diamine), the electron affinity of the acceptor, and the solvent polarity. nih.gov

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-diaminobutane |

| (2S,3S)-1,4-Bis(2-naphthylmethoxy)-2,3-diaminobutane |

| Isatin |

| N²,N³-bis[2,6-bis(propan-2-yl)phenyl]butane-2,3-diamine |

| (2S,3S)-2,3-diaminobutane-1,4-diol (dabdOH) |

| Cobalt |

| Copper |

| Palladium |

Computational Chemistry and Theoretical Investigations of Butane 2,3 Diamine Dihydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of matter. uci.edu It is based on the principle that the energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. uci.edu This approach offers a balance between accuracy and computational cost, making it suitable for studying molecules like the butane-2,3-diammonium cation, the protonated form of butane-2,3-diamine (B3053815) found in the dihydrochloride (B599025) salt.

DFT calculations can predict a wide range of electronic and molecular properties. Key applications for butane-2,3-diamine dihydrochloride include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Properties: Calculating the distribution of electron density, which helps in understanding molecular polarity and reactivity. This includes mapping the electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Molecular Orbitals: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Studies on similar hydrochloride hydrates have shown the utility of DFT in explaining spectral changes. nih.gov

Thermochemical Properties: Estimating thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy.

While specific DFT studies on this compound are not extensively published, the properties of its parent molecule, 2,3-butanediamine, have been computationally determined and are available in public databases. These provide a baseline for the types of data that DFT calculations can yield.

Table 1: Computed Properties of meso-Butane-2,3-diamine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 88.15 g/mol | nih.gov |

| Exact Mass | 88.100048391 Da | nih.gov |

| XLogP3-AA (LogP) | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 52 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing detailed information on conformational changes and intermolecular interactions. elsevierpure.com

For this compound in solution, MD simulations can explore:

Conformational Landscapes: The butane-2,3-diammonium cation has two chiral centers, leading to three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. wikipedia.orgontosight.ai Each isomer possesses a unique set of accessible conformations (or conformers) due to rotation around the central C-C bond. Similar to the conformational analysis of butane-2,3-diol, these conformers (e.g., anti, gauche) have different relative stabilities. youtube.comfossee.in MD simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them.

Solvation and Ion Pairing: In an aqueous environment, MD simulations can model the hydration shell around the butane-2,3-diammonium cation and the chloride anions. This includes the formation and dynamics of hydrogen bonds between the ammonium (B1175870) groups (-NH3+) and water molecules, and between water and the chloride ions.

Prediction and Analysis of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edu The deuterium KIE (kH/kD), which compares the rate of a reaction involving a carbon-hydrogen (C-H) bond to that of the same reaction involving a carbon-deuterium (C-D) bond, is a sensitive probe of reaction mechanisms. researchgate.net

Theoretical calculations, particularly DFT, can be used to predict KIEs by modeling the transition state of a reaction. nih.gov The KIE arises from differences in the zero-point vibrational energies (ZPE) of the C-H and C-D bonds; the stronger C-D bond has a lower ZPE. princeton.edu If this bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE is typically observed. nih.gov

For this compound, theoretical KIE studies could be applied to understand potential reactions, such as:

Deprotonation: In a basic solution, one of the ammonium protons could be removed. A KIE experiment could involve comparing the rate of deprotonation of the normal compound versus one where the N-H protons are replaced by deuterium (N-D).

C-H Activation: In reactions where a C-H bond on the butane (B89635) backbone is cleaved, substituting that hydrogen with deuterium would result in a primary KIE if the C-H cleavage is part of the rate-limiting step.

DFT calculations can model the reactants and the transition state for such processes, allowing for the calculation of vibrational frequencies and ZPEs. This leads to a predicted KIE value that can be compared with experimental data to support or refute a proposed mechanism. For example, DFT calculations predicted a KIE of 2.1 for the hydrogenation of a ketone by a ruthenium diamine complex, which was in excellent agreement with the experimentally measured value of 2.0. nih.gov

Theoretical Modeling of Ligand-Metal Coordination and Reaction Pathways

The two amino groups of butane-2,3-diamine make it an excellent bidentate ligand, capable of forming stable chelate complexes with a wide range of transition metal ions. wikipedia.org The stereochemistry of the ligand (meso or enantiomeric forms) can significantly influence the structure and properties of the resulting metal complex. wikipedia.orgacs.org

Theoretical modeling, primarily using DFT, is a cornerstone for investigating ligand-metal coordination. researchgate.net Computational studies can provide detailed insights that are often difficult to obtain through experiments alone:

Binding Energies: The strength of the interaction between the metal ion and the diamine ligand can be quantified by calculating the binding energy. This helps in assessing the stability of the complex. nih.gov

Electronic Structure and Spectroscopy: Methods like Time-Dependent DFT (TD-DFT) or Ligand Field DFT (LF-DFT) can be used to predict the electronic absorption spectra (d-d transitions) of the metal complexes. nih.govyoutube.com This allows for direct comparison with experimental UV-Vis spectra and aids in understanding the electronic environment of the metal center.

Reaction Pathways: For catalytic applications, computational modeling can map out the entire reaction pathway. tib.eupostech.ac.kr This involves identifying intermediates and transition states, allowing for the determination of reaction mechanisms and energy barriers, which ultimately govern the catalyst's efficiency. acs.org

Integration of Computational and Experimental Data for Mechanistic Elucidation

The most powerful approach to understanding a chemical system is the integration of computational modeling with experimental data. elsevierpure.commdpi.com Each method provides complementary information, and their combination leads to a more robust and detailed mechanistic picture.

For this compound and its derivatives, this synergy is crucial:

Structure Confirmation: A proposed structure from an experiment (e.g., X-ray crystallography) can be used as a starting point for a DFT geometry optimization. nih.gov The close agreement between the calculated and experimental structures provides strong evidence for the correctness of the structural assignment.

Spectroscopic Analysis: Computationally predicted vibrational frequencies (IR, Raman) can be used to assign the peaks in experimental spectra. nih.gov Similarly, calculated NMR chemical shifts can aid in the interpretation of complex NMR spectra, and predicted UV-Vis transitions can help decipher the electronic structure of metal complexes. nih.govruc.dk

Validating Reaction Mechanisms: A proposed reaction mechanism based on experimental kinetic data (including KIEs) can be tested using DFT calculations. researchgate.netnih.gov By calculating the energy profile for the proposed pathway, one can verify if it is energetically feasible and consistent with the experimental observations. If discrepancies arise, the computational results can suggest alternative mechanistic possibilities to be tested experimentally.

This integrated approach ensures that the proposed models are physically realistic and provides a comprehensive, atomic-level understanding of the behavior of this compound and its metal complexes.

Chemical Reactivity and Derivatization Strategies of Butane 2,3 Diamine

Modification of Amine Functionalities (e.g., Alkylation, Acylation)

The amine groups of butane-2,3-diamine (B3053815) are nucleophilic and basic, allowing for a range of chemical modifications, including alkylation and acylation. wikipedia.org

Alkylation: Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. This can be achieved through reactions with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled to produce primary, secondary, or tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org Another method for alkylation is the reaction with alcohols in the presence of a catalyst. wikipedia.org

Acylation: Acylation is the process of introducing an acyl group (R-C=O) into a compound. Primary and secondary amines, such as those in butane-2,3-diamine, readily react with acyl chlorides or acid anhydrides to form amides. wikipedia.org This reaction, often referred to as the Schotten-Baumann reaction, is a common method for protecting amine groups or for synthesizing more complex molecules. wikipedia.org For example, the acylation of 1,3-benzodioxole (B145889) has been studied in continuous processes using heterogeneous catalysts. mdpi.com

Synthesis of Butane-2,3-diamine Based Building Blocks in Organic Synthesis

Butane-2,3-diamine is a crucial intermediate in the synthesis of various organic compounds and chiral building blocks. ontosight.aidurham.ac.uk Its stereoisomers are particularly valuable in asymmetric synthesis. smolecule.com

The continuous flow synthesis of butane-2,3-diacetal protected derivatives has been developed using microreactors, which allows for in-line purification and often results in higher yields compared to batch processes. durham.ac.uk These protected building blocks are utilized in the synthesis of complex natural products. durham.ac.uk For instance, N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, important for medicinal chemistry, can be synthesized from N,N-dibenzyl-L-phenylalaninal in a two-step, highly stereoselective process. nih.gov

Investigation of Reaction Mechanisms (e.g., Oxidation, Reduction, Substitution)

The reactivity of butane-2,3-diamine has been investigated through various reaction mechanisms.

Oxidation: The amine groups of butane-2,3-diamine can be oxidized. For instance, it can be oxidized to 2,3-butanedione (B143835) using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com The oxidative dehydrogenation of 3-hydroxybutanone to butane-2,3-dione has been studied, revealing that the reaction is thermodynamically favored over dehydration. researchgate.netrsc.org

Reduction: The reduction of butane-2,3-diamine can yield 2,3-butanediol (B46004). This reaction is typically carried out in the presence of hydrogen gas and a palladium catalyst. smolecule.com The reduction of diacetyl and acetoin (B143602) to 2,3-butanediol has been observed in rat liver, with the reduction of acetoin specifically requiring NADH. nih.gov

Substitution: The amino groups can undergo nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups using reagents like thionyl chloride. smolecule.com

Formation of Cyclic and Heterocyclic Derivatives

Butane-2,3-diamine serves as a precursor for the synthesis of cyclic and heterocyclic compounds. The two amine groups can react with difunctional electrophiles to form rings. For example, condensation reactions with dicarbonyl compounds can lead to the formation of diazacyclic structures. The synthesis of new symmetrical bis-heterocyclic compounds often involves the incorporation of two moieties to enhance biological activity. bas.bg The reaction of 2,6-diaminopyridine (B39239) with various reagents has been shown to produce bis-(thiazolo)pyridine and bis-(pyrazolo)pyridine derivatives. bas.bg

Future Directions and Emerging Research Avenues in Butane 2,3 Diamine Chemistry

Innovations in Stereoselective Synthesis

The demand for enantiomerically pure chiral amines, including the stereoisomers of butane-2,3-diamine (B3053815), is a significant driver of innovation in synthetic organic chemistry. nih.gov These compounds are not only end products but also crucial auxiliaries and building blocks for complex molecules. nih.gov Future progress hinges on developing more efficient, sustainable, and highly selective synthetic methodologies.

One major area of innovation is the advancement of transition metal-catalyzed asymmetric hydrogenation. nih.govacs.org The hydrogenation of substrates like imines and enamines remains a cornerstone for producing chiral amines. nih.gov Research is focused on designing novel chiral phosphorus ligands and metal complexes with finely-tuned properties to create more active and efficient catalysts for these transformations. nih.govacs.org For instance, iridium complexes with phosphino-oxazoline ligands have proven effective for the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivity. nih.gov

Another groundbreaking approach involves the use of chiral diboron (B99234) reagents to template asymmetric homocoupling reactions. This method facilitates a rsc.orgrsc.org-sigmatropic rearrangement to produce vicinal diamines with excellent enantioselectivity and diastereoselectivity from readily available starting materials. rsc.org This strategy has the potential to build a diverse library of chiral vicinal diamines, including those that are otherwise difficult to access. rsc.orgresearchgate.net The development of this technique not only provides a practical route to compounds like 1,2-diphenylethylenediamine on a large scale but also enriches the fields of diboron chemistry and pericyclic reactions, offering new pathways to butane-2,3-diamine derivatives. rsc.org

Furthermore, biocatalytic processes are emerging as a powerful and environmentally friendly route. Engineered microorganisms can produce specific stereoisomers of compounds with high enantioselectivity, offering a sustainable alternative to traditional chemical synthesis. smolecule.com

| Synthesis Method | Key Features | Potential Application to Butane-2,3-diamine |

| Asymmetric Hydrogenation | Utilizes transition metal catalysts (e.g., Iridium, Rhodium) with chiral ligands to achieve high enantioselectivity in the reduction of imines and enamines. nih.govacs.org | Direct, highly selective synthesis of (R,R)- or (S,S)-butane-2,3-diamine from appropriate precursors. |

| Chiral Diboron-Templated Homocoupling | Employs a novel diboron-participated rsc.orgrsc.org-sigmatropic rearrangement for the asymmetric synthesis of vicinal diamines. rsc.org | A new and powerful method for creating tetrasubstituted derivatives of butane-2,3-diamine with high stereocontrol. |

| Biocatalysis | Uses engineered microorganisms for fermentation processes, offering high enantioselectivity and sustainable production. smolecule.com | "Green" synthesis of specific stereoisomers of butane-2,3-diamine. |

| Kinetic Resolution of Aziridines | Involves the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines to produce a range of chiral vicinal diamines. researchgate.net | A versatile method to access functionalized butane-2,3-diamine derivatives with high enantiomeric excess. |

Exploration of Novel Ligand Architectures

Butane-2,3-diamine serves as a privileged backbone in coordination chemistry, valued for its ability to form stable chelate complexes with a variety of transition metals, including cobalt, nickel, and copper. smolecule.comrsc.orgwikipedia.org The future of this field lies in the rational design of novel ligand architectures that build upon the simple butane-2,3-diamine framework to achieve enhanced catalytic performance. The amino groups of the molecule are versatile handles for substitution, allowing for the introduction of various functionalities. smolecule.com

Research is moving towards the synthesis of more complex and sterically demanding ligands where the butane-2,3-diamine core imposes a specific chiral environment. This is analogous to the development of ligands based on 1,2-diaminocyclohexane, where additional stereogenic centers are introduced to create a library of diastereomeric ligands. researchgate.net By systematically modifying the structure, catalysts can be fine-tuned for specific reactions like asymmetric Michael additions or diethylzinc (B1219324) additions. researchgate.net

The creation of ligands with unique bite angles, electronic properties, and steric profiles is a key objective. For example, incorporating aromatic or heteroaromatic groups, or integrating the diamine into a more rigid scaffold like a ferrocene (B1249389) or norbornane (B1196662) backbone, can lead to ligands with novel properties. nih.govresearchgate.netrsc.org These new architectures are crucial for advancing asymmetric catalysis, enabling higher selectivity and reactivity in a broader range of chemical transformations. The ultimate goal is to develop modular ligands that can be easily synthesized and tailored for specific catalytic challenges. nih.gov

Advanced Catalytic Applications in Sustainable Chemistry

The principles of sustainable chemistry—emphasizing the use of abundant, low-toxicity materials and energy-efficient processes—are guiding the next generation of catalytic applications for butane-2,3-diamine derivatives. There is a significant push to replace precious metal catalysts (like palladium, rhodium, and iridium) with more sustainable alternatives based on earth-abundant 3d transition metals such as manganese, iron, and cobalt. rsc.org

Ligands derived from butane-2,3-diamine are well-suited for this transition. Their ability to form stable complexes with first-row transition metals is critical for developing new sustainable catalytic systems. rsc.org For example, manganese catalysts are gaining attention for their ability to perform challenging C-H functionalization reactions. rsc.org Chiral diamine-derived ligands can be employed to render these transformations enantioselective, providing a sustainable pathway to valuable chiral molecules.

The development of catalysts that can operate under milder conditions, in greener solvents (like water or bio-based solvents), or even in solvent-free systems is a major research thrust. Biocatalytic methods and the use of continuous flow reactors represent emerging sustainable technologies where butane-2,3-diamine-derived building blocks and catalysts could find significant application. smolecule.comrsc.org These advanced applications aim to reduce the environmental footprint of chemical synthesis while delivering the high efficiency and selectivity required for pharmaceutical and fine chemical production. nih.gov

Development of Integrated Experimental and Computational Research Frameworks

The synergy between experimental synthesis and computational modeling is becoming indispensable for accelerating research and discovery in chemistry. For butane-2,3-diamine and its derivatives, integrated research frameworks are poised to provide unprecedented insight into reaction mechanisms, catalyst behavior, and ligand design.

Computational tools, particularly Density Functional Theory (DFT), are being used to model the structure and energetics of butane-2,3-diamine-metal complexes. rsc.org These studies can elucidate the subtle conformational differences in chelate rings formed by different stereoisomers (e.g., meso vs. enantiomeric pairs) and predict how these differences influence the stability and reactivity of the resulting catalysts. rsc.org For instance, computational analysis was crucial in understanding the stereoselectivity of the chiral diboron-templated synthesis of vicinal diamines, revealing the complex conformations that guide the reaction outcome. rsc.org

This predictive power allows researchers to rationally design new ligands and catalysts in silico before committing to resource-intensive laboratory synthesis. By combining computational predictions with experimental validation through techniques like potentiometry, calorimetry, and spectroscopy, a deeper and more accurate understanding of the thermodynamic and kinetic factors governing complex formation and catalysis can be achieved. rsc.org This integrated approach, which combines theoretical calculations with empirical data, is essential for tackling complex challenges like designing highly selective catalysts and understanding intricate reaction pathways, ultimately paving the way for the next generation of butane-2,3-diamine applications.

| Research Area | Experimental Techniques | Computational Methods | Integrated Goal |

| Ligand-Metal Complexation | Potentiometry, Calorimetry, UV-Vis & NMR Spectroscopy rsc.org | Density Functional Theory (DFT), Molecular Dynamics (MD) | To understand the thermodynamics, kinetics, and structure of metal complexes formed with different stereoisomers of butane-2,3-diamine. rsc.org |

| Catalyst Design | High-throughput screening, Synthesis of ligand libraries researchgate.net | Quantitative Structure-Activity Relationship (QSAR), Virtual screening | To rationally design novel ligands with enhanced stereoselectivity and catalytic activity for specific chemical transformations. |

| Reaction Mechanism Elucidation | Kinetic studies, Isotope labeling, Spectroscopic monitoring of intermediates | Transition state searching, Reaction pathway modeling | To map out the detailed mechanistic steps of a catalytic cycle, identifying the origins of stereoselectivity. rsc.org |

Q & A

Q. What are the common synthetic routes for Butane-2,3-diamine dihydrochloride, and how is purity optimized?

this compound is typically synthesized via hydrolysis of protected intermediates. For example, analogous dihydrochloride salts (e.g., 1,4-butanediamine dihydrochloride) are prepared by hydrolyzing phthalimido-protected precursors under acidic conditions, followed by HCl neutralization to yield the dihydrochloride salt . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via titration (e.g., using 0.5 N HCl for endpoint determination) . Analytical techniques like NMR and mass spectrometry (MS) are critical for verifying structural integrity and isotopic labeling (e.g., deuterated analogs) .

Q. How can researchers characterize this compound in solution?

Key methods include:

- Potentiometric titration : To quantify amine groups using HCl or NaOH titrants, with endpoints determined by pH 3.4 or bromophenol blue indicators .

- Spectroscopic analysis : NMR (e.g., H, C) to confirm proton environments and detect impurities. Deuterated derivatives (e.g., 1,4-butane-d8-diamine dihydrochloride) require deuterium-specific NMR protocols .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic purity assessment (e.g., 98 atom% D in deuterated forms) .

Q. What are the primary biological applications of this compound?

While direct evidence is limited, structurally similar dihydrochloride salts (e.g., PAβN dihydrochloride) are used as enzyme inhibitors or efflux pump blockers in bacterial studies . This compound may serve as a ligand in metal coordination complexes or a precursor for bioactive molecules due to its bifunctional amine groups. Stability in aqueous buffers (e.g., PBS) is critical for biological assays .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) impact studies involving this compound?

Deuterated analogs (e.g., 1,4-butane-d8-diamine dihydrochloride) are synthesized to track metabolic pathways or enhance NMR signal resolution. Isotopic purity (>98 atom% D) is achieved via deuterated reagents and validated by MS . Applications include kinetic isotope effect (KIE) studies or metabolic stability assays in drug discovery.

Q. What experimental strategies resolve contradictions in biological activity data for dihydrochloride salts?

- Standardized assay conditions : Use MIACARM guidelines to ensure metadata (e.g., buffer composition, temperature) are rigorously documented .

- Batch-to-batch consistency : Certify purity (>99%) via COA (Certificate of Analysis) and HPLC-UV/LC-MS to rule out impurities affecting bioactivity .

- Control experiments : Compare activity against non-deuterated or freebase analogs to isolate isotope effects .

Q. How does stereochemistry influence the reactivity of this compound in coordination chemistry?

The 2,3-diamine configuration enables chelation of metal ions (e.g., Cu, Ni), forming stable complexes. Advanced studies require chiral resolution (e.g., using (2S)-2,3-diaminopropanol dihydrochloride analogs) to evaluate enantiomer-specific interactions . X-ray crystallography or circular dichroism (CD) can elucidate stereochemical impacts on binding affinity.

Q. What are the stability challenges for this compound under varying pH and temperature?

- Acidic conditions : Stable in HCl (pH < 3), but degrades via hydrolysis at neutral/basic pH.

- Thermal stability : Store at -20°C in desiccated form; avoid prolonged heating >80°C to prevent decomposition.

- Analytical validation : Monitor degradation byproducts (e.g., free amines) via TLC or LC-MS .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.